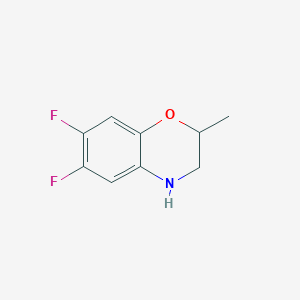

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

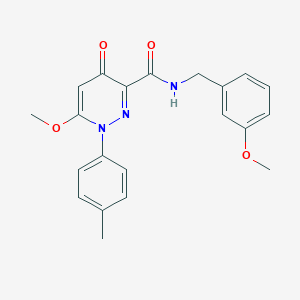

“6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is related to Tegoprazan, a medicine for treating gastroesophageal reflux disease and erosive esophagitis .

Synthesis Analysis

A series of pyrimidine conjugates containing a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-1,4-benzoxazine and its (S)-enantiomer were synthesized by the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Molecular Structure Analysis

The molecular structure of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code: 1S/C9H9F2NO/c1-5-4-12-8-2-6 (10)7 (11)3-9 (8)13-5/h2-3,5,12H,4H2,1H3 .Physical And Chemical Properties Analysis

The physical form of “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” is a powder . It has a molecular weight of 185.17 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Benzoxazine derivatives have been tested for their antiviral activity against various viruses such as herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus. The structure of benzoxazine allows for the synthesis of conjugates that can be used in antiviral research .

Antitubercular Activity

Indole and oxochromenyl xanthenone derivatives, which are structurally related to benzoxazines, have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Fluorescence Enhancement

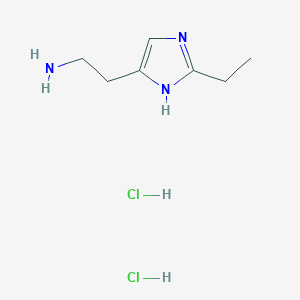

Benzoxazine derivatives can be used as fluorescence enhancement-type derivatizing reagents for amino compounds. They react with aliphatic primary amino compounds to afford strong fluorescent derivatives, which are useful in analytical chemistry for detecting and quantifying amino compounds .

Synthesis of Pyrimidine Conjugates

Benzoxazines can be used to synthesize pyrimidine conjugates, which have potential biological applications. The nucleophilic substitution reactions involved in their synthesis allow for the creation of diverse molecules with potential therapeutic properties .

Development of Novel Pharmaceuticals

The structural flexibility and reactivity of benzoxazines make them suitable for developing novel pharmaceuticals. Their ability to form stable heterocyclic compounds is valuable in medicinal chemistry for creating new drugs with specific biological activities.

MDPI - Synthesis of Pyrimidine Conjugates SpringerOpen - Biological Potential of Indole Derivatives SpringerLink - Novel Fluorescence Enhancement-Type Derivatizing Reagent

Safety and Hazards

The safety information for “6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRZBWDGLUNUGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC(=C(C=C2O1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Butan-2-yl)phenyl]hydrazine](/img/structure/B3001483.png)

![5-Bromo-2,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B3001500.png)